molecular formula C13H16BrNO2 B2551909 Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate CAS No. 1353952-24-5

Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate

Cat. No.: B2551909
CAS No.: 1353952-24-5
M. Wt: 298.18
InChI Key: ZLMUAHPVUGYWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H16BrNO2 and its molecular weight is 298.18. The purity is usually 95%.
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Scientific Research Applications

  • Cholinesterase Inhibition : Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds in this series showed moderate inhibitory effects against AChE, with certain derivatives demonstrating anti-BChE activity comparable to that of rivastigmine. These findings suggest potential applications in treating conditions like Alzheimer's disease (Pizova et al., 2017).

  • Stereoselective Synthesis : The compound has been used in palladium-catalyzed tandem N-arylation/carboamination reactions. This method allows for the rapid and stereoselective synthesis of differentially arylated N-aryl-2-benzyl pyrrolidine derivatives, which are important in pharmaceutical and synthetic chemistry (Yang et al., 2005).

  • Antimicrobial Activity : Certain derivatives of this compound have been explored for their antimicrobial properties. For instance, studies have demonstrated interesting antibacterial activity against certain strains, suggesting their potential as powerful antimycobacterial agents (Nural et al., 2018).

  • Angiogenesis Inhibition : A benzyl pyrrolidine derivative named Streptopyrrolidine, isolated from marine Streptomyces, exhibited significant anti-angiogenesis activity. This discovery points towards potential applications in cancer therapy (Shin et al., 2008).

  • Synthetic Utility in Organic Chemistry : The compound has been utilized in various synthetic routes, highlighting its utility in organic chemistry. For example, it has been involved in the synthesis of functionalized pyrrolidines, which are valuable in medicinal chemistry (Guideri et al., 2012).

Safety and Hazards

Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMUAHPVUGYWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CBr)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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